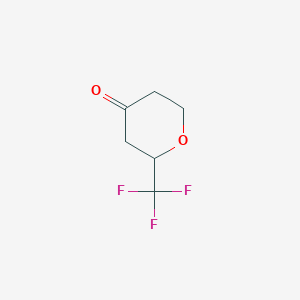

2-(Trifluoromethyl)oxan-4-one

Description

2-(Trifluoromethyl)oxan-4-one is a cyclic ketone derivative of tetrahydropyran (oxane), featuring a trifluoromethyl (-CF₃) group at the 2-position of the oxan-4-one ring. Its molecular formula is C₆H₇F₃O₂, with an average molecular mass of approximately 180.11 g/mol (calculated from and structural modifications). The trifluoromethyl group imparts unique electronic and steric properties, such as enhanced metabolic stability and lipophilicity, making it a valuable scaffold in medicinal and agrochemical research.

Properties

IUPAC Name |

2-(trifluoromethyl)oxan-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7F3O2/c7-6(8,9)5-3-4(10)1-2-11-5/h5H,1-3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OQLYSQBILYSDQN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC(CC1=O)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7F3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

168.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1803611-31-5 | |

| Record name | 2-(trifluoromethyl)oxan-4-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the radical trifluoromethylation of carbon-centered radical intermediates . This process often employs reagents such as trifluoromethyl iodide (CF3I) and a radical initiator under controlled conditions.

Industrial Production Methods

Industrial production of 2-(trifluoromethyl)oxan-4-one may involve large-scale radical trifluoromethylation reactions. These processes are optimized for high yield and purity, often using continuous flow reactors to ensure consistent reaction conditions and efficient heat management .

Chemical Reactions Analysis

Types of Reactions

2-(Trifluoromethyl)oxan-4-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxan-4-one derivatives.

Reduction: Reduction reactions can convert the oxan-4-one ring to other functional groups.

Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

Substitution: Substitution reactions often involve nucleophiles like amines or thiols under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxan-4-one derivatives, while reduction can produce alcohols or other reduced forms of the compound .

Scientific Research Applications

Chemistry

2-(Trifluoromethyl)oxan-4-one serves as a building block in the synthesis of complex organic molecules. Its trifluoromethyl group enhances the compound's reactivity, making it valuable in the development of new materials and pharmaceuticals. The unique electronic properties imparted by the trifluoromethyl group allow for selective reactions that are crucial in synthetic chemistry.

Research indicates that this compound interacts with biological systems in significant ways:

- Enzyme Interactions : The trifluoromethyl group facilitates binding to specific enzymes and receptors, which can modulate various biochemical pathways.

- Potential Therapeutic Properties : Studies suggest that this compound may act as an inhibitor of histone deacetylases (HDACs), which are implicated in cancer progression.

Case Study: HDAC Inhibition

A study published in PubMed evaluated compounds similar to this compound for their HDAC inhibitory activity. Results indicated that compounds with a trifluoromethyl group exhibited enhanced binding affinity to HDAC active sites, leading to increased antitumor activity.

| Compound | HDAC Inhibition Activity | Cell Lines Tested |

|---|---|---|

| This compound | Significant | HepG2, MCF-7, HCT116 |

| SAHA | Reference Standard | HepG2, MCF-7, HCT116 |

Medicinal Chemistry

The compound is being explored for its potential therapeutic applications:

- Antiproliferative Effects : Research initiatives have assessed the antiproliferative effects of derivatives based on the oxan-4-one structure. Compounds structurally similar to this compound demonstrated moderate to strong activity against various cancer cell lines.

Case Study: Antiproliferative Activity

A notable study highlighted the cytotoxic effects of this compound against several cancer cell lines.

| Cell Line | IC50 (µM) | Effect |

|---|---|---|

| MCF-7 | 15.2 | Inhibition of proliferation |

| Hek293 | 22.5 | Reduced viability |

Industrial Applications

In industry, this compound is utilized in the production of specialty chemicals and materials. Its unique properties facilitate the development of products with enhanced stability and resistance to degradation.

Mechanism of Action

The mechanism of action of 2-(trifluoromethyl)oxan-4-one involves its interaction with molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, allowing it to interact effectively with biological membranes and proteins . This interaction can modulate enzyme activity, receptor binding, and signal transduction pathways, leading to various biological effects.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares 2-(Trifluoromethyl)oxan-4-one with structurally related oxan-4-one derivatives:

Key Observations:

- Trifluoromethyl vs.

- Lipophilicity : The -CF₃ group increases logP compared to polar pyrazolyl or furan substituents, enhancing membrane permeability.

Electronic and Reactivity Profiles

- Electron-Withdrawing Effects : The -CF₃ group stabilizes adjacent negative charges, making the carbonyl oxygen less basic but more electrophilic. This contrasts with 2-(furan-2-yl)oxan-4-one, where the electron-rich furan may delocalize electrons into the ring, reducing carbonyl electrophilicity.

- Hydrogen Bonding: Analogs like phenothiazine derivatives with -CF₃ () exhibit intramolecular hydrogen bonds (e.g., between hydroxyl H and side-chain N).

Biological Activity

2-(Trifluoromethyl)oxan-4-one, a compound characterized by its unique oxanone structure and the presence of a trifluoromethyl group, has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, including its mechanisms of action, synthesis methods, and comparative analysis with similar compounds.

Structural Characteristics

The chemical structure of this compound is defined by a five-membered cyclic ether featuring a carbonyl group. The trifluoromethyl group (-CF₃) significantly enhances its lipophilicity, which is crucial for biological activity as it may improve membrane permeability and bioavailability .

Research indicates that the trifluoromethyl group can enhance binding affinity to various biological targets, including enzymes and receptors. Initial studies suggest that this compound may interact with key proteins involved in metabolic pathways, potentially leading to therapeutic effects in various diseases .

In Vitro Studies

In vitro studies have shown that compounds containing the trifluoromethyl group often exhibit enhanced biological activities. For instance, docking studies revealed that this compound can form hydrogen and halogen bonds with target enzymes, contributing to its biological efficacy .

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it is beneficial to compare it with structurally similar compounds:

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| 2-(Trifluoromethyl)-4H-pyran-4-one | Pyran ring | Enhanced reactivity due to double bond |

| 2-(Oxan-4-yloxy)-5-(trifluoromethyl)aniline | Aromatic aniline with oxanone | Alters biological activity |

| 3-(2-Methylpropyl)oxan-4-one | Oxanone without trifluoromethyl | Different solubility and reactivity |

This table highlights how the presence of the trifluoromethyl group in this compound contributes significantly to its unique characteristics and potential applications in various fields.

Antitumor Activity

Recent studies have explored the potential antitumor effects of this compound. In one study, compounds with similar structural motifs were shown to inhibit specific kinases involved in cancer progression. The incorporation of a trifluoromethyl group was associated with increased selectivity and potency against tumor cells, suggesting that this compound may have similar therapeutic potential .

Antimicrobial Properties

Another area of investigation is the antimicrobial activity of this compound. Preliminary findings indicate that compounds with this functional group exhibit significant inhibitory effects against various pathogens. The mechanism appears to involve disruption of bacterial cell membranes and inhibition of essential metabolic pathways .

Synthesis Methods

Several synthetic routes have been developed for producing this compound. Common methods include:

- Oxidation : Using oxidizing agents such as hydrogen peroxide or potassium permanganate.

- Reduction : Employing lithium aluminum hydride or sodium borohydride.

- Substitution Reactions : Utilizing nucleophiles like ammonia or thiols under suitable conditions.

Q & A

Q. What are the recommended synthetic routes for 2-(Trifluoromethyl)oxan-4-one, and how can reaction efficiency be optimized?

Synthesis of trifluoromethyl-containing heterocycles like this compound often involves multi-step protocols. A common approach includes:

- Stepwise functionalization : Introduce the trifluoromethyl group via nucleophilic substitution or cross-coupling reactions using intermediates such as trifluoromethylboronic acids or halides .

- Cyclization : Utilize ketone intermediates in ring-closing reactions under acidic or basic conditions (e.g., using oxan-4-one precursors). Reaction efficiency can be optimized by controlling temperature (e.g., 0–60°C), solvent polarity (acetonitrile or DMF), and catalyst systems (e.g., palladium for coupling steps) .

- Purification : Employ column chromatography or recrystallization to isolate the product, monitored by LCMS (e.g., m/z analysis) and HPLC retention times (e.g., ~1.25 minutes under SQD-FA05 conditions) .

Q. What spectroscopic and chromatographic methods are critical for characterizing this compound?

- LCMS/HPLC : Confirm molecular weight (e.g., m/z 742 [M+H]+ in Example 237) and purity using reverse-phase HPLC with UV detection (e.g., 254 nm) .

- NMR : Assign structural features via H and C NMR, focusing on trifluoromethyl splitting patterns (e.g., F NMR for CF groups) and ketone carbonyl signals (~200–220 ppm in C) .

- X-ray crystallography : Resolve crystal structures using programs like SHELXL for precise stereochemical analysis, particularly for chiral centers or tautomeric forms .

Q. What safety protocols are essential when handling this compound in the lab?

- Personal protective equipment (PPE) : Wear chemical-resistant gloves (e.g., nitrile), goggles (OSHA-compliant), and lab coats to avoid skin/eye contact .

- Ventilation : Use fume hoods for reactions releasing volatile byproducts (e.g., HF gas during trifluoromethyl group activation) .

- Waste disposal : Segregate halogenated waste and consult environmental safety guidelines for proper disposal .

Advanced Research Questions

Q. How can computational chemistry guide the design of this compound derivatives with enhanced stability?

- Density-functional theory (DFT) : Calculate electron density distributions and kinetic-energy profiles to predict stability of trifluoromethyl-oxanone derivatives. For example, the Colle-Salvetti correlation-energy formula can model electron correlation effects in fluorinated systems .

- Molecular dynamics (MD) : Simulate solvent interactions and conformational flexibility to optimize solubility and thermal stability .

Q. How do conflicting NMR or crystallographic data arise in structural analysis, and how can they be resolved?

- Tautomerism/rotamers : Dynamic equilibria (e.g., keto-enol tautomerism) may cause split signals in NMR. Use variable-temperature NMR or deuterated solvents to suppress exchange effects .

- Crystallographic ambiguities : Overlapping electron densities in X-ray data (e.g., disordered CF groups) require refinement using SHELXL’s PART command or alternative space group assignments .

Q. What strategies mitigate side reactions during trifluoromethyl group installation in oxan-4-one systems?

- Protecting groups : Temporarily block reactive ketone sites with silyl ethers (e.g., TMS) before trifluoromethylation .

- Catalyst selection : Use Pd(0)/ligand systems for selective cross-coupling, minimizing β-hydride elimination .

- In-situ monitoring : Track reaction progress via FTIR or real-time LCMS to halt reactions at optimal conversion .

Q. How can kinetic studies improve the scalability of this compound synthesis?

- Rate determination : Use pseudo-first-order kinetics to identify rate-limiting steps (e.g., trifluoromethyl group transfer) .

- Activation energy tuning : Adjust catalysts (e.g., CuI vs. Pd) or solvent systems (e.g., DMSO for polar transition states) to accelerate slow steps .

Data Analysis and Optimization

Q. How should researchers interpret contradictory bioactivity data for this compound analogs?

Q. What statistical methods are recommended for optimizing reaction conditions?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.